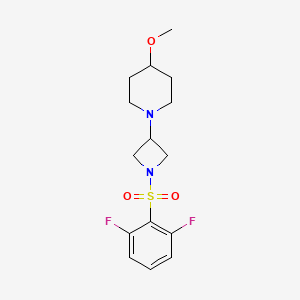

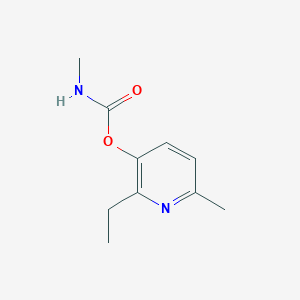

1-(1-((2,6-二氟苯基)磺酰)氮杂环丁-3-基)-4-甲氧基哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the chemical modification of sulfazecin, leading to the creation of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives. These derivatives are synthesized starting from cis-1-(2,4-dimethoxybenzyl)-4-methoxycarbonyl-3-phthalimido-2-azetidinone. The process includes a cycloaddition reaction, which is a key step in the formation of the β-lactam ring, a common feature in many antibiotics. The use of triethylamine and the isolation of an acyl iminium salt as an intermediate suggest a complex reaction mechanism that could be relevant to the synthesis of the compound .

Molecular Structure Analysis

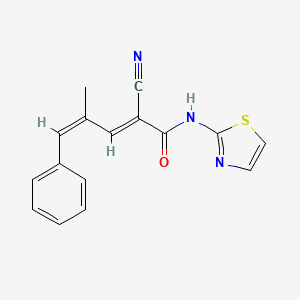

The molecular structure of the compound of interest likely includes a sulfonamide group attached to an azetidinone ring, similar to the structures described in the papers. The presence of a 2,6-difluorophenyl group would contribute to the compound's electronic properties and could affect its reactivity and interaction with biological targets. The 4-methoxypiperidine moiety would add to the compound's complexity, potentially influencing its pharmacokinetic properties .

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound "1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine," but they do describe the synthesis of β-lactam antibiotics and their derivatives. These reactions often involve the formation of a four-membered β-lactam ring, which is a crucial structural element in many antibiotic compounds. The reactions are sensitive to stereochemistry, as cis derivatives are reported to be more active than their trans counterparts, particularly against certain bacteria .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of the compound , they do mention that the synthesized derivatives exhibit potent antimicrobial activities, especially against gram-negative bacteria. This suggests that the compound "1-(1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine" could also possess similar biological activities, given its structural similarities. The physical properties such as solubility, stability, and crystallinity would be influenced by the functional groups present in the molecule .

科学研究应用

合成和抗菌活性

- Woulfe 和 Miller (1985) 的一项研究描述了取代 [[3(S)-(酰氨基)-2-氧代-1-氮杂环丁基]氧基]乙酸的合成,展示了对革兰氏阴性菌的显着活性,突出了氮杂环酮衍生物的抗菌潜力 S. Woulfe & M. Miller, 1985.

- 岸本等人 (1984) 合成了 3-[2-(2-氨基噻唑-4-基)-(Z)-2-(取代的氧亚胺基)乙酰氨基]-4-甲氧基羰基-2-氮杂环酮-1-磺酸,证明了对革兰氏阴性菌的增强抗菌活性。这项工作强调了化学修饰对于提高抗菌功效的重要性 S. Kishimoto 等人,1984.

靶向微管蛋白的抗肿瘤剂

- 格林等人 (2016) 探索了 3-苯氧基-1,4-二芳基氮杂环丁-2-酮的构效关系,鉴定了具有有效抗增殖特性、抑制微管蛋白聚合并诱导乳腺癌细胞凋亡的化合物。这项研究有助于开发新的抗肿瘤剂 Thomas F. Greene 等人,2016.

对映体纯 α-和 β-氨基酸衍生物的合成

- 佐藤和福田 (2003) 提出了一种利用氮杂环丁基阴离子的对映体纯 α-和 β-氨基酸衍生物的新合成方法。这项工作展示了氮杂环酮衍生物在合成复杂氨基酸衍生物方面的多功能性 T. Satoh & Y. Fukuda, 2003.

化学合成和修饰

- Haruo 等人 (1988) 关于从 (4S)-4-甲氧基羰基甲基-2-氮杂环酮化学酶促合成 4-(甲氧基乙基)单内酰胺的研究突出了氮杂环酮衍生物在合成对革兰氏阴性菌具有强活性的单内酰胺类抗生素中的应用,除铜绿假单胞菌外 山下春夫等人,1988.

属性

IUPAC Name |

1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F2N2O3S/c1-22-12-5-7-18(8-6-12)11-9-19(10-11)23(20,21)15-13(16)3-2-4-14(15)17/h2-4,11-12H,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKRRBRKRQEYHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)

![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2551897.png)

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2551903.png)